N-[4-[[3-(4-chloroanilino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide
Overview
Description
N-[4-[[3-(4-chloroanilino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide: is a complex organic compound with the molecular formula C16H13ClN4O3S and a molecular weight of 376.82 g/mol . This compound is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound, and is known for its various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[[3-(4-chloroanilino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide typically involves the following steps :
Formation of Quinoxaline Core: The quinoxaline core is synthesized through the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds.
Chlorination: The quinoxaline core is then chlorinated to introduce the chloro group at the desired position.
Sulfonylation: The chlorinated quinoxaline is reacted with sulfonyl chloride to introduce the sulfonyl group.
Acetylation: Finally, the compound undergoes acetylation to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-[[3-(4-chloroanilino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives .
Scientific Research Applications
N-[4-[[3-(4-chloroanilino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide has a wide range of applications in scientific research :
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-[[3-(4-chloroanilino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets and pathways . The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cellular signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-[4-[(4-aminophenyl)sulfonyl]phenyl]acetamide
- N-(4-((2-chloroanilino)sulfonyl)phenyl)acetamide
- N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
Uniqueness
N-[4-[[3-(4-chloroanilino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide is unique due to its specific quinoxaline core structure and the presence of both chloro and sulfonyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-[4-[[3-(4-chloroanilino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O3S/c1-14(29)24-16-10-12-18(13-11-16)32(30,31)28-22-21(25-17-8-6-15(23)7-9-17)26-19-4-2-3-5-20(19)27-22/h2-13H,1H3,(H,24,29)(H,25,26)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTOJANWGYHCRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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